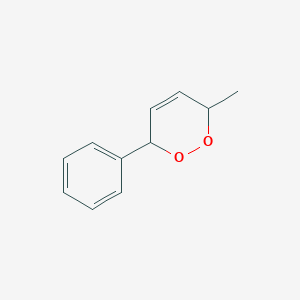
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine: is an organic compound with the molecular formula C11H12O2 It belongs to the class of heterocyclic compounds, specifically dioxines, which are characterized by a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetaldehyde with methyl vinyl ketone in the presence of a catalyst to form the desired dioxine ring . The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of more saturated dioxine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding the behavior of similar heterocyclic compounds in biological systems .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers and other advanced materials .
作用機序
The mechanism by which 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and metabolic regulation .
類似化合物との比較
3-Methyl-6-phenyl-1,2-dioxine: Similar structure but lacks the dihydro component.
6-Phenyl-3,6-dihydro-1,2-dioxine: Similar but without the methyl group.
3,6-Dihydro-1,2-dioxine: Lacks both the phenyl and methyl groups.
Uniqueness: 3-Methyl-6-phenyl-3,6-dihydro-1,2-dioxine is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. These substituents influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs .
特性
CAS番号 |
81699-44-7 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
3-methyl-6-phenyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H12O2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-9,11H,1H3 |
InChIキー |
XPBVFUUUMOUOJT-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC(OO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


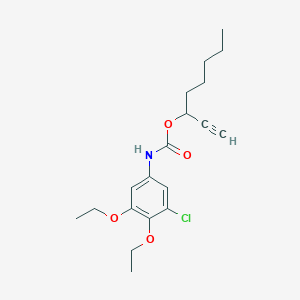
![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
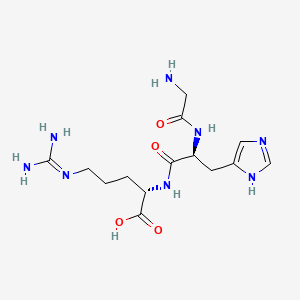


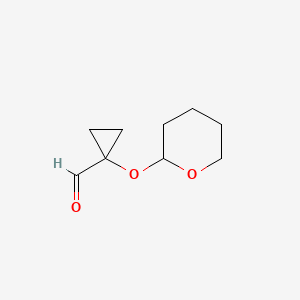
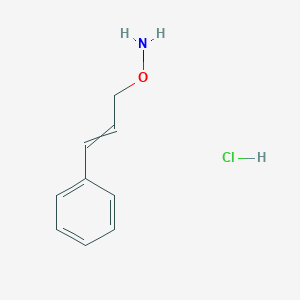
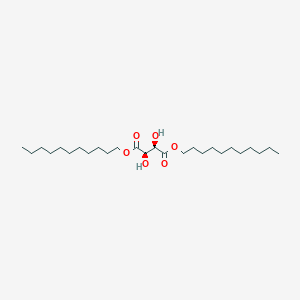
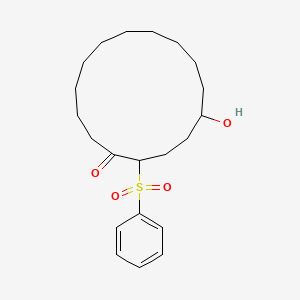
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
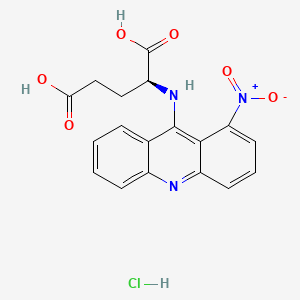
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
